2-Bromo-5-fluoro benzaldéhyde

Vue d'ensemble

Description

2-Bromo-5-fluorobenzaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles, which is used in material science as molecular receptors, building block in crystal engineering, as steroid conjugates for molecular imprinting, dyes and biosensors of alpha hydroxyl carboxylic acids .

Synthesis Analysis

2-Bromo-5-fluorobenzaldehyde can be prepared by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide . It may be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl or vinyl substituents at the 1-position .

Molecular Structure Analysis

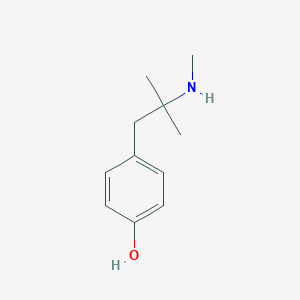

In the title compound, C7H4BrFO, the benzaldehyde O atom is found to be trans to the 2-bromo substituent . In the crystal, short Br⋯F inter-actions between the bromine and fluorine substituents are observed .

Chemical Reactions Analysis

2-Bromo-5-fluorobenzaldehyde is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . It is also used in the synthesis of 5-arylindazolo [3,2-b]quinazolin-7 (5H)-one by reacting with 2-amino-N’-arylbenzohydrazide in the presence of Copper (I) bromide by the Ullmann-type reaction .

Physical and Chemical Properties Analysis

2-Bromo-5-fluorobenzaldehyde has a molecular weight of 203.01 g/mol . It has a density of 1.71 g/mL at 25 °C (lit.) . The boiling point is 225.8±20.0 °C at 760 mmHg . It has a refractive index of n20/D 1.57 (lit.) .

Applications De Recherche Scientifique

Synthèse des dihydrobenzoxaboroles

Le 2-Bromo-5-fluoro benzaldéhyde sert de précurseur précieux dans la synthèse des dihydrobenzoxaboroles. Ces composés trouvent des applications en chimie médicinale, en particulier comme inhibiteurs potentiels des enzymes impliquées dans des maladies telles que le cancer et l'inflammation. Les chercheurs ont exploré leur utilisation comme agents anti-inflammatoires et traitements potentiels des troubles métaboliques .

Science des matériaux: Récepteurs moléculaires

En science des matériaux, le this compound agit comme un bloc de construction pour la conception de récepteurs moléculaires. Ces récepteurs peuvent se lier sélectivement à des molécules spécifiques, ce qui les rend utiles dans les technologies de capteurs, les systèmes d'administration de médicaments et la catalyse. En modifiant les substituants sur le cycle benzaldéhyde, les chercheurs peuvent adapter les propriétés du récepteur à des applications spécifiques .

Ingénierie des cristaux

Le composé contribue à l'ingénierie des cristaux, où les scientifiques conçoivent et manipulent les structures cristallines à des fins spécifiques. Les chercheurs utilisent le this compound comme bloc de construction pour créer de nouveaux complexes de coordination, des assemblages supramoléculaires et des matériaux poreux. Ces cristaux modifiés ont des applications dans le stockage, la séparation et la catalyse des gaz .

Empreinte moléculaire

L'empreinte moléculaire implique la création de matrices polymères synthétiques avec des sites de liaison spécifiques pour les molécules cibles. Le this compound peut être incorporé dans ces polymères pendant leur synthèse. Les polymères empreints résultants présentent des propriétés de reconnaissance sélective, ce qui les rend utiles pour les capteurs, l'administration de médicaments et la surveillance environnementale .

Synthèse des colorants

Les chercheurs ont exploré l'utilisation du this compound dans la synthèse des colorants. En introduisant des groupes fonctionnels sur le cycle benzaldéhyde, ils peuvent créer des colorants fluorescents avec des propriétés d'émission spécifiques. Ces colorants trouvent des applications en imagerie, en étiquetage et dans les essais biologiques .

Biosenseurs pour les acides α-hydroxy carboxyliques

Le composé a été étudié pour son potentiel en tant que biosenseur. Plus précisément, il peut être utilisé pour détecter les acides α-hydroxy carboxyliques (tels que l'acide glycolique et l'acide lactique). Les biosenseurs basés sur le this compound offrent une sensibilité et une sélectivité, ce qui en fait des outils précieux pour le diagnostic clinique et la surveillance environnementale .

Safety and Hazards

Mécanisme D'action

Target of Action

It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are used in material science as molecular receptors .

Mode of Action

It is known that it can be prepared by reacting 2-bromo-5-fluorotoluene with n-bromosuccinimide . This suggests that it may interact with its targets through a free radical reaction .

Biochemical Pathways

It is used in the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are known to interact with various biochemical pathways.

Pharmacokinetics

Its molecular weight of 20301 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are used in material science as molecular receptors . This suggests that it may have a role in facilitating molecular recognition and binding.

Action Environment

The action, efficacy, and stability of 2-Bromo-5-fluorobenzaldehyde can be influenced by various environmental factors. For instance, it is known to be air-sensitive and should be stored at a temperature between 2-8°C . It should also be kept away from heat, flames, and sparks to prevent hazardous combustion products .

Propriétés

IUPAC Name |

2-bromo-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCIKJLMFVWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378371 | |

| Record name | 2-Bromo-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94569-84-3 | |

| Record name | 2-Bromo-5-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94569-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2-Bromo-5-fluorobenzaldehyde?

A1: 2-Bromo-5-fluorobenzaldehyde is an aromatic aldehyde derivative. Crystallographic analysis reveals that the molecule adopts a conformation where the benzaldehyde oxygen atom is trans to the bromine atom at the 2-position []. Additionally, the crystal structure is stabilized by short Br⋯F interactions between neighboring molecules, with distances ranging from 3.1878 Å to 3.3675 Å []. Furthermore, offset face-to-face π-stacking interactions are observed between the aromatic rings of adjacent molecules, contributing to the crystal packing [].

Q2: Are there any computational studies on 2-Bromo-5-fluorobenzaldehyde?

A2: While detailed computational studies are not available in the provided abstracts, one mentions the use of "ab initio/DFT electronic structure calculations and normal coordinate analysis" []. This suggests researchers have employed computational methods to investigate the electronic structure and vibrational properties of the molecule. Further research exploring these calculations could provide valuable insights into the reactivity and potential applications of 2-Bromo-5-fluorobenzaldehyde.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.